molecular formula C4H4N2O2 B1321646 Oxazole-4-carboxamide CAS No. 23012-15-9

Oxazole-4-carboxamide

Katalognummer B1321646
CAS-Nummer: 23012-15-9
Molekulargewicht: 112.09 g/mol
InChI-Schlüssel: VAELWSLNTRVXQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxazole-4-carboxamide is a compound with the molecular formula C4H4N2O2 . It is a derivative of oxazole, a five-membered heterocyclic aromatic compound containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

Oxazole can be synthesized through various methods. One common method is the Robinson–Gabriel synthesis, which involves an intramolecular cyclization of a 2-acylamino-ketone . Another method involves the reaction of acid amides with α-haloketones or α-hydroxyketones .


Molecular Structure Analysis

The molecular structure of Oxazole-4-carboxamide consists of a five-membered ring with two heteroatoms (one oxygen and one nitrogen) and a carboxamide group attached to the 4-position of the oxazole ring .


Chemical Reactions Analysis

Oxazole derivatives, including Oxazole-4-carboxamide, can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Oxazole-4-carboxamide has a molecular weight of 112.09 . It is typically stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

Oxazole-4-carboxamide derivatives have been studied for their potential in treating Alzheimer’s disease (AD). They target the regulation of glycogen synthase-3β (GSK-3β) and aim to reduce Tau protein hyperphosphorylation, which is a significant factor in AD development. Additionally, these compounds may help alleviate oxidative stress, contributing to their therapeutic potential .

Antibacterial Applications

Some oxazole derivatives have demonstrated antibacterial potential against various pathogens such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. This suggests that Oxazole-4-carboxamide could be a part of new antibacterial agents .

Neuroprotective Capacity

Oxazole-4-carboxamide/butylated hydroxytoluene hybrids have shown neuroprotective capacity, which could be beneficial in neurodegenerative diseases beyond AD. The optimized compound KWLZ-9e displayed significant GSK-3β inhibitory activity, which is promising for neuroprotection .

Pharmaceutical Chemistry

Oxazoles, including Oxazole-4-carboxamide, are an important class of biologically active compounds in pharmaceutical chemistry. They form the main structure of many biological molecules and are integral to the development of new drugs .

Safety and Hazards

Oxazole-4-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Wirkmechanismus

Target of Action

Oxazole-4-carboxamide is a heterocyclic compound that has been found to interact with several biological targets. One of the primary targets of Oxazole-4-carboxamide is glycogen synthase kinase-3β (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including cell differentiation, proliferation, and apoptosis .

Mode of Action

Oxazole-4-carboxamide interacts with its target, GSK-3β, by inhibiting its activity . This inhibition results in a reduction of Tau protein hyperphosphorylation . Tau proteins are involved in the stabilization of microtubules in neurons. When Tau proteins become hyperphosphorylated, they can aggregate and form neurofibrillary tangles, a hallmark of Alzheimer’s disease .

Biochemical Pathways

The inhibition of GSK-3β by Oxazole-4-carboxamide affects several biochemical pathways. One of the key pathways is the Keap1-Nrf2-ARE signaling pathway . Activation of this pathway enhances the expression of downstream oxidative stress proteins, including TrxR1, HO-1, NQO1, GCLM . These proteins play a crucial role in exerting cytoprotective effects .

Result of Action

The result of Oxazole-4-carboxamide’s action is multifaceted. It has been shown to have potential GSK-3β inhibitory activity and neuroprotective capacity . It can alleviate H2O2-induced ROS damage, mitochondrial membrane potential imbalance, Ca2+ influx, and apoptosis . Moreover, it has been found to ameliorate learning and memory impairments in an in vivo model of Alzheimer’s disease .

Action Environment

The action of Oxazole-4-carboxamide can be influenced by various environmental factors. For instance, the presence of oxidative stress in the neuronal cells can increase the susceptibility of these cells to the action of Oxazole-4-carboxamide . .

Eigenschaften

IUPAC Name

1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAELWSLNTRVXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616601
Record name 1,3-Oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole-4-carboxamide

CAS RN

23012-15-9
Record name 4-Oxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23012-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxazole-4-carboxamide
Reactant of Route 2
Oxazole-4-carboxamide
Reactant of Route 3
Oxazole-4-carboxamide
Reactant of Route 4
Oxazole-4-carboxamide
Reactant of Route 5
Oxazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
Oxazole-4-carboxamide

Q & A

Q1: What is Glycogen Synthase Kinase-3β (GSK-3β) and why is it a target for Alzheimer's disease treatment?

A1: GSK-3β is an enzyme involved in various cellular processes, including glucose metabolism and Tau protein phosphorylation. [, ] In Alzheimer's disease, Tau proteins become hyperphosphorylated, leading to the formation of neurofibrillary tangles, a hallmark of the disease. Inhibiting GSK-3β could reduce Tau hyperphosphorylation and potentially slow down disease progression. [, ]

Q2: How does the Oxazole-4-carboxamide derivative KWLZ-9e interact with GSK-3β?

A2: KWLZ-9e exhibits potent inhibitory activity against GSK-3β. While the specific binding mechanism hasn't been fully elucidated for KWLZ-9e, related Oxazole-4-carboxamide derivatives like PF-367 achieve potency and selectivity by forming strong cation-π interactions with an arginine residue at the ATP binding site of GSK-3β. [, , ]

Q3: What are the downstream effects of GSK-3β inhibition by KWLZ-9e in the context of Alzheimer's disease?

A3: KWLZ-9e's inhibition of GSK-3β leads to a reduction in Tau protein phosphorylation. [] Additionally, it activates the Keap1-Nrf2-ARE signaling pathway, enhancing the expression of oxidative stress proteins like TrxR1, HO-1, NQO1, and GCLM. This contributes to its neuroprotective effects by alleviating oxidative stress, mitochondrial damage, calcium influx, and apoptosis. []

Q4: Beyond GSK-3β, are there other targets for Oxazole-4-carboxamides?

A4: Yes, Oxazole-4-carboxamides have demonstrated activity against other targets. For example, certain derivatives act as antagonists for the Plasmodium falciparum hexose transporter (PfHT), showing potential as antimalarial agents. [] Another derivative, SAR-20351, inhibits TYK2, a protein involved in immune signaling, and displays potential as an anticancer agent. [, ]

Q5: What is the basic structure of Oxazole-4-carboxamide?

A5: Oxazole-4-carboxamide consists of an oxazole ring, a five-membered ring containing one oxygen atom and one nitrogen atom, with a carboxamide group (-C(=O)NH2) attached at the 4th position of the oxazole ring. Various substituents can be attached to the oxazole ring, leading to a diverse range of derivatives.

Q6: How do structural modifications of Oxazole-4-carboxamides influence their activity?

A6: Research indicates that even minor structural changes significantly impact the biological activity of these compounds. For instance, introducing specific substituents on the oxazole ring, particularly at the 2nd and 5th positions, can significantly alter the potency and selectivity for different targets like GSK-3β, PfHT, or TYK2. [, , , , ]

Q7: Can you elaborate on the role of substituents in determining GSK-3β inhibitory potency?

A7: The size, electronic properties, and spatial orientation of substituents on the oxazole ring, particularly at the 5th position, critically influence the interaction with the GSK-3β active site. Studies on PF-367 revealed that a 3-chloro-4-methoxyphenyl group at the 5th position, along with a specific 3-(1H-1,2,4-triazol-1-yl)propyl side chain, contributed significantly to its high potency and selectivity for GSK-3β. []

Q8: What are the challenges in developing Oxazole-4-carboxamides as drugs, and how are these addressed through formulation strategies?

A8: While promising, developing Oxazole-4-carboxamides as drugs presents challenges. Some derivatives, like PF-367, exhibit rapid binding kinetics in the brain, making them less suitable as therapeutic agents but ideal for PET imaging. [] Furthermore, stability, solubility, and bioavailability can be issues. Formulation strategies, such as using specific excipients, particle size reduction techniques, or developing prodrugs, are employed to circumvent these challenges and optimize drug delivery. [, ]

Q9: How well do Oxazole-4-carboxamides penetrate the brain?

A9: Brain penetration varies significantly among different Oxazole-4-carboxamides. For instance, while PF-367 showed rapid brain penetration, making it suitable for imaging GSK-3 in the central nervous system, its kinetics were too fast for it to be an effective therapeutic. [] Optimization for brain penetration is crucial, particularly for targeting CNS disorders like Alzheimer's disease. [, ]

Q10: What in vitro and in vivo studies support the potential of Oxazole-4-carboxamides for treating Alzheimer's disease?

A10: In vitro studies demonstrated that KWLZ-9e inhibits GSK-3β, reduces Tau phosphorylation in HEK GSK-3β 293T cells, and protects neurons from oxidative stress-induced damage. [] Furthermore, in vivo studies using an Alzheimer's disease model showed that KWLZ-9e could improve learning and memory impairments. [] These findings suggest its therapeutic potential for AD.

Q11: Have any resistance mechanisms been identified for Oxazole-4-carboxamides targeting PfHT in the context of malaria?

A11: Although specific resistance mechanisms haven't been extensively reported, the development of resistance to antimalarial drugs is a major concern. Continuous monitoring and the development of novel PfHT inhibitors, possibly with different binding modes, are crucial to overcome potential resistance issues. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.